N-butyl-6-chloropyrazin-2-amine
Overview
Description
N-butyl-6-chloropyrazin-2-amine is an organic compound with the molecular formula C8H12ClN3. It is a pyrazine derivative, characterized by the presence of a butyl group and a chlorine atom attached to the pyrazine ring.
Mechanism of Action
Target of Action
The primary target of N-butyl-6-chloropyrazin-2-amine is the Cyclin-dependent kinase 2 (CDK2) in humans . CDK2 is a serine/threonine-protein kinase involved in the control of the cell cycle . It is essential for meiosis but dispensable for mitosis .
Mode of Action
This compound interacts with its target, CDK2, by binding to the active site of the enzyme
Biochemical Pathways
CDK2, the target of this compound, plays a crucial role in cell cycle regulation . Therefore, the compound’s interaction with CDK2 could potentially affect the progression of the cell cycle and have downstream effects on cellular proliferation.
Result of Action
Given its interaction with CDK2, it is plausible that the compound could influence cell cycle progression and potentially affect cellular proliferation . .
Preparation Methods
The synthesis of N-butyl-6-chloropyrazin-2-amine typically involves the alkylation of 2,6-dichloropyrazine with butylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Alkylation Reaction:
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
N-butyl-6-chloropyrazin-2-amine undergoes various chemical reactions, including:
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Substitution Reactions
Reagents: Common reagents include nucleophiles such as amines or thiols.
Conditions: These reactions are typically carried out under mild conditions to avoid decomposition of the compound.
Products: Substitution of the chlorine atom with the nucleophile, forming derivatives of this compound.
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Oxidation and Reduction Reactions
Reagents: Oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride.
Conditions: These reactions require specific conditions to ensure selective oxidation or reduction.
Scientific Research Applications
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Medicinal Chemistry
Use: It is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
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Industrial Applications
Use: The compound is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Research: Efforts are made to optimize its production and improve its stability under industrial conditions.
Comparison with Similar Compounds
N-butyl-6-chloropyrazin-2-amine can be compared with other pyrazine derivatives, such as:
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2-Amino-6-chloropyrazine
Similarity: Both compounds contain a chloropyrazine core.
Difference: This compound has a butyl group, which may influence its chemical properties and biological activity.
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2-Butylamino-6-chloropyrazine
Similarity: Both compounds have a butyl group and a chloropyrazine structure.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-butyl-6-chloropyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c1-2-3-4-11-8-6-10-5-7(9)12-8/h5-6H,2-4H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVJMONLCSTWSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CN=CC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650045 | |
Record name | N-Butyl-6-chloropyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-06-3 | |
Record name | N-Butyl-6-chloropyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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